molecular formula C13H15BrO B13929568 5-Bromo-1,1,3,3-tetramethyl-2-indanone

5-Bromo-1,1,3,3-tetramethyl-2-indanone

Cat. No.: B13929568
M. Wt: 267.16 g/mol
InChI Key: ZSRPRVAVCOTICX-UHFFFAOYSA-N
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Description

Overview of Indanone Scaffold in Modern Organic Chemistry

The indanone scaffold, a bicyclic structure composed of a benzene (B151609) ring fused to a five-membered cyclopentanone (B42830) ring, is a privileged motif in organic chemistry. researchgate.netnbinno.com Its rigid framework and the presence of a reactive carbonyl group make it an attractive starting point for the synthesis of a wide array of more complex molecules. nbinno.com Indanones are broadly classified into 1-indanones and 2-indanones, depending on the position of the carbonyl group on the cyclopentane (B165970) ring.

The significance of the indanone scaffold is particularly pronounced in medicinal chemistry, where it is a core component of numerous biologically active compounds. nih.govresearchgate.net Indanone derivatives have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, antiviral, and neuroprotective properties. nih.govnih.govnih.gov A notable example is Donepezil, a leading therapeutic for Alzheimer's disease, which features an indanone moiety. nih.govresearchgate.net The versatility of the indanone scaffold allows for the introduction of various substituents at multiple positions, enabling the fine-tuning of its biological and chemical properties.

Structural Distinctiveness of 2-Indanone (B58226) Derivatives

While 1-indanones have been more extensively studied, 2-indanone derivatives possess unique structural and electronic features that set them apart. nbinno.com In 2-indanone, the carbonyl group is situated at the second position of the cyclopentane ring, symmetrically flanked by two methylene (B1212753) groups in the parent structure. This positioning influences the molecule's reactivity and conformational flexibility.

The synthesis of 2-indanone and its derivatives can be achieved through several routes, including the oxidation of indane and the cyclization of phenylpropionic acid precursors. nbinno.com The presence of the ketone function allows for a range of chemical transformations, such as enolate formation and subsequent alkylation or condensation reactions, providing access to a diverse array of substituted 2-indanones. organic-chemistry.orgacs.org The specific compound of interest, 5-Bromo-1,1,3,3-tetramethyl-2-indanone, is a highly substituted example of this class, with its properties being significantly influenced by the steric and electronic effects of its substituents.

Significance of Poly-substituted Indanones in Chemical Research

The introduction of multiple substituents onto the indanone core dramatically expands its chemical space and potential applications. Poly-substituted indanones are of great interest in drug discovery and materials science due to the precise control they offer over the molecule's three-dimensional shape, polarity, and reactivity. researchgate.net The nature and position of these substituents can profoundly impact the biological activity of the resulting compounds.

For instance, the addition of halogen atoms, such as bromine, can enhance a molecule's lipophilicity and membrane permeability, which are crucial factors for drug efficacy. rsc.org Alkyl groups, such as the four methyl groups in this compound, can provide steric bulk, influencing how the molecule interacts with biological targets and protecting it from metabolic degradation. The systematic exploration of poly-substituted indanones allows researchers to develop structure-activity relationships (SAR), guiding the design of new molecules with optimized properties. rsc.org

Contextualization of this compound within Brominated and Tetramethylated Indanone Chemistry

To understand the likely characteristics of this compound, it is essential to consider the known effects of its key structural features: a bromine atom at the 5-position and tetramethyl substitution at the 1 and 3 positions.

Based on this analysis, this compound is anticipated to be a sterically hindered, lipophilic molecule with a bromine atom that can serve as a handle for further synthetic modifications.

Research Gaps and Future Directions in the Study of Complex Indanones

The lack of specific research on this compound highlights a broader gap in the exploration of highly and complexly substituted indanone systems. While the fundamental chemistry of the indanone scaffold is well-established, the systematic investigation of poly-substituted derivatives, particularly those with significant steric crowding, remains an area ripe for exploration.

Future research could focus on several key areas:

Development of Novel Synthetic Methodologies: The synthesis of sterically hindered indanones like the one discussed presents a significant challenge. New synthetic routes that can efficiently construct such crowded frameworks are needed.

Exploration of Biological Activity: Given the diverse biological activities of simpler indanones, a systematic screening of highly substituted derivatives against various biological targets could uncover new therapeutic leads.

Investigation of Physicochemical Properties: A detailed study of the photophysical, electronic, and material properties of complex indanones could lead to their application in areas such as organic electronics and sensor technology.

Computational Modeling: In the absence of experimental data, computational studies can provide valuable insights into the structure, reactivity, and potential properties of complex indanones, guiding future experimental work.

The continued exploration of complex indanone chemistry holds significant promise for advancing our understanding of structure-property relationships and for the discovery of new molecules with valuable applications.

Illustrative Data for Substituted Indanones

Due to the absence of specific experimental data for this compound, the following tables provide representative data for related substituted indanones to offer a contextual understanding of their general properties.

Table 1: Physicochemical Properties of Representative Indanones

Compound NameMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)
2-IndanoneC₉H₈O132.1651-54
4-Bromo-1-indanoneC₉H₇BrO211.0686-88
3,3,5,6-Tetramethyl-1-indanoneC₁₃H₁₆O188.26Not available

Data sourced from publicly available chemical databases and may vary between sources.

Table 2: Spectroscopic Data for a Representative Brominated Indanone (4-Bromo-1-indanone)

Spectroscopic TechniqueKey Signals
¹H NMR (CDCl₃, ppm)δ 7.6-7.2 (m, 3H, Ar-H), 3.1 (t, 2H, CH₂), 2.7 (t, 2H, CH₂)
¹³C NMR (CDCl₃, ppm)δ 205 (C=O), 155, 138, 132, 129, 125, 122 (Ar-C), 36, 26 (CH₂)
IR (cm⁻¹)~1700 (C=O stretch)

Note: The spectroscopic data presented are typical values and may not represent the exact shifts for all samples.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C13H15BrO

Molecular Weight

267.16 g/mol

IUPAC Name

5-bromo-1,1,3,3-tetramethylinden-2-one

InChI

InChI=1S/C13H15BrO/c1-12(2)9-6-5-8(14)7-10(9)13(3,4)11(12)15/h5-7H,1-4H3

InChI Key

ZSRPRVAVCOTICX-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=C(C=C2)Br)C(C1=O)(C)C)C

Origin of Product

United States

Synthetic Methodologies for 5 Bromo 1,1,3,3 Tetramethyl 2 Indanone and Analogues

Retrosynthetic Strategies for 5-Bromo-1,1,3,3-tetramethyl-2-indanone

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, readily available starting materials, which in turn illuminates a potential forward synthetic route. For this compound, the analysis begins by identifying the key chemical bonds that can be disconnected through reliable chemical transformations.

The primary disconnections for the target molecule are:

C-Br Bond: The bond between the aromatic ring and the bromine atom can be disconnected via a functional group interconversion (FGI), suggesting an electrophilic aromatic substitution (specifically, bromination) as the corresponding forward reaction. This points to 1,1,3,3-tetramethyl-2-indanone as a key precursor.

α-Carbon-Methyl Bonds: The four methyl groups at the C1 and C3 positions can be disconnected. This suggests an α-alkylation of a 2-indanone (B58226) precursor. The forward reaction would involve the formation of an enolate from 5-bromo-2-indanone, followed by reaction with a methyl halide (e.g., methyl iodide), repeated to achieve exhaustive methylation.

Ring-Forming Bonds: The 2-indanone core itself can be disconnected. A logical disconnection is across the C1-C7a and C3-C3a bonds, which correspond to the cyclization step. This leads back to a precursor like 1-bromo-3,4-bis(chloromethyl)benzene or a related ortho-disubstituted benzene (B151609) derivative, which can be cyclized with a two-carbon unit that will form the carbonyl and the α-carbons. An alternative disconnection is via a Dieckmann condensation, which would point to a substituted diethyl phenylene-1,2-diacetate as a precursor.

This analysis suggests a plausible forward synthesis commencing with the formation of a substituted 2-indanone core, followed by aromatic bromination and concluding with exhaustive α-methylation, or an alternative sequence where bromination precedes methylation.

Direct Synthesis Routes to 2-Indanone Core Structures

The construction of the 2-indanone skeleton is a critical phase in the synthesis. Various ring-closing reactions can be employed, each starting from different precursors and requiring specific conditions.

Several classical and modern organic reactions are available for the formation of the indanone bicyclic system. While many methods are optimized for the more common 1-indanone (B140024) isomers, several can be adapted or are specifically designed for 2-indanones.

Dieckmann Condensation: This intramolecular Claisen condensation of a diester is a powerful method for forming five-membered rings. For 2-indanone synthesis, a phenylene-1,2-diacetate derivative can be treated with a strong base to induce cyclization, forming a β-keto ester intermediate which can then be hydrolyzed and decarboxylated to yield the 2-indanone. stackexchange.com

Oxidation of Indene (B144670): A common and direct route to the parent 2-indanone involves the oxidation of indene. stackexchange.comorgsyn.org This can be achieved through a two-step process where indene is first converted to 1,2-indanediol or a derivative, which is then subjected to acidic hydrolysis or oxidative cleavage to yield the ketone. stackexchange.com

Friedel-Crafts Type Cyclizations: While intramolecular Friedel-Crafts acylation is the hallmark of 1-indanone synthesis, analogous strategies can be devised for 2-indanones. rsc.orgnih.gov This might involve the cyclization of a precursor where the carbonyl group is masked or is introduced from a different fragment. For instance, cyclization of ortho-xylene derivatives with a suitable two-carbon electrophile can lead to the 2-indanone skeleton. stackexchange.com

The choice of precursor and reaction conditions is dictated by the chosen synthetic route and the desired substitution pattern.

For the Dieckmann condensation , the typical precursor is a diethyl or dimethyl phenylene-1,2-diacetate. The reaction is promoted by a strong base to generate the necessary enolate for the intramolecular cyclization.

PrecursorBaseSolventProduct
Diethyl phenylene-1,2-diacetateSodium EthoxideEthanolEthyl 2-indanone-1-carboxylate

Table 1: Typical Conditions for Dieckmann Condensation to form a 2-Indanone Precursor.

The synthesis of 2-indanone from indene often involves an intermediate glycol derivative. One established method uses performic acid (generated in situ from formic acid and hydrogen peroxide) to form the monoformate of 1,2-indanediol. This intermediate is then hydrolyzed with dilute sulfuric acid to furnish 2-indanone. stackexchange.comorgsyn.org

PrecursorReagentsIntermediateFinal Step Reagent
IndeneFormic Acid, Hydrogen PeroxideMonoformate of 1,2-indanediolDilute Sulfuric Acid

Table 2: Reagents for the Synthesis of 2-Indanone from Indene.

Introduction of Alkyl and Halogen Substituents

With the core 2-indanone structure established, the next steps involve the precise introduction of the bromo and methyl substituents onto the scaffold. The order of these steps is crucial for managing regioselectivity.

The introduction of a bromine atom at the 5-position of the indanone ring is an electrophilic aromatic substitution. The regiochemical outcome is governed by the directing effects of the substituents already present on the benzene ring. In the case of an unsubstituted indanone, the fused alkyl portion is weakly activating and ortho-, para-directing, while the carbonyl group is deactivating and meta-directing.

Common brominating agents for aromatic systems include:

Molecular Bromine (Br₂): Often used with a Lewis acid catalyst (e.g., FeBr₃, AlCl₃) to polarize the Br-Br bond and generate a potent electrophile.

N-Bromosuccinimide (NBS): A convenient and safer source of electrophilic bromine, often used with a protic or Lewis acid catalyst.

The reaction conditions must be carefully controlled to prevent unwanted side reactions, such as bromination at the α-carbons (positions 1 and 3), although this is less of a concern if these positions are already fully substituted. nih.govtubitak.gov.tr

SubstrateBrominating AgentCatalyst/SolventMajor Product Position
IndanoneBr₂Acetic Acidα-Bromoindanones
IndanoneNBSAcid CatalystAromatic Bromination

Table 3: General Bromination Approaches for Indanones.

Achieving tetramethylation at the two α-carbons (positions 1 and 3) adjacent to the carbonyl group requires a robust alkylation strategy. This is typically accomplished via the formation of a ketone enolate followed by its reaction with a methylating agent.

The process involves the following steps:

Deprotonation: A strong, non-nucleophilic base, such as lithium diisopropylamide (LDA) or sodium hydride (NaH), is used to remove a proton from an α-carbon, generating an enolate.

Alkylation: The nucleophilic enolate is then treated with an excess of a methylating agent, typically methyl iodide (CH₃I) or dimethyl sulfate (B86663).

Repetition: To achieve dimethylation at one α-carbon, the mono-methylated product is isolated and subjected to a second deprotonation and alkylation cycle. To achieve tetramethylation at both α-carbons, this four-step sequence must be performed.

Given the symmetry of 2-indanone, the initial deprotonation can occur at either the C1 or C3 position. Exhaustive methylation under forcing conditions with a strong base and excess methyl iodide can sometimes lead directly to the tetramethylated product in a single pot reaction.

SubstrateBaseAlkylating AgentExpected Product
2-IndanoneNaHMethyl Iodide1-Methyl-2-indanone
1-Methyl-2-indanoneNaHMethyl Iodide1,1-Dimethyl-2-indanone
5-Bromo-2-indanoneLDAMethyl IodideThis compound (via repeated steps)

Table 4: Stepwise α-Methylation of a 2-Indanone Core.

Strategies for Tetramethyl Substitution at the 1,1 and 3,3 Positions

Alkylation Methods and Reagents

The introduction of the four methyl groups at the C1 and C3 positions of a 2-indanone core is typically achieved through exhaustive alkylation. This process generally involves the generation of enolates at the α-positions to the carbonyl group, followed by quenching with an appropriate methylating agent.

The reaction begins with the deprotonation of the α-carbons (C1 and C3) of the 2-indanone precursor using a strong base. Common bases for this purpose include sodium hydride (NaH), lithium diisopropylamide (LDA), or potassium tert-butoxide (t-BuOK). The choice of base can influence the reaction's efficiency and selectivity. Following deprotonation, an electrophilic methyl source, most commonly methyl iodide (CH₃I) or dimethyl sulfate ((CH₃)₂SO₄), is introduced.

The process must be repeated to achieve dimethylation at both the C1 and C3 positions, leading to the sterically hindered 1,1,3,3-tetramethyl substitution pattern. The stepwise nature of this process can be challenging, and forcing conditions may be required for the introduction of the third and fourth methyl groups due to increasing steric hindrance around the reactive centers. In some cases, alkylation can be performed on related indanone systems, such as the alkylation of a phenolic moiety on an indanone scaffold using methyl iodide and potassium carbonate. nih.gov

Reagent TypeSpecific ExamplesRole in Synthesis
Base Sodium Hydride (NaH), Lithium Diisopropylamide (LDA)Deprotonation of α-carbons to form enolates
Alkylating Agent Methyl Iodide (CH₃I), Dimethyl Sulfate ((CH₃)₂SO₄)Provides the electrophilic methyl group for C-alkylation
Solvent Tetrahydrofuran (THF), Diethyl Ether (Et₂O)Provides an inert medium for the reaction
Tandem Reaction Sequences for Multi-substitution

One notable approach is the rhodium-catalyzed tandem carborhodium/cyclization and intramolecular proton shift pathway. acs.orgorganic-chemistry.org This method allows for the one-pot synthesis of 2,3-disubstituted indanone derivatives from 2-formylarylboronic acids and internal alkynes. acs.orgorganic-chemistry.org The reaction proceeds with high efficiency and can be performed under mild conditions, even using water as a solvent. acs.orgorganic-chemistry.org

Another powerful strategy involves a ruthenium-catalyzed tandem coupling and cyclization of aromatic acids with α,β-unsaturated ketones. researchgate.net This sequence involves a cascade of C-H activation, conjugate addition, and subsequent cyclization reactions (e.g., Dieckmann condensation or Aldol (B89426) reaction) to furnish structurally diverse indanones. researchgate.net Such methods provide a streamlined route to highly functionalized indanone cores that can be further elaborated to achieve specific substitution patterns.

Stereoselective Synthesis of Chiral Derivatives of this compound (if applicable)

While this compound is an achiral molecule, the synthesis of chiral indanone analogues is a significant area of research, particularly for applications in pharmaceuticals and materials science. Stereoselective methods are crucial for controlling the spatial arrangement of substituents, especially when creating chiral centers.

Palladium-catalyzed intramolecular asymmetric allylic alkylation (AAA) has been successfully developed for the synthesis of 2,3-disubstituted indanones with high diastereo- and enantioselectivities. acs.org This reaction utilizes chiral ligands to control the stereochemical outcome of the cyclization. Similarly, palladium-catalyzed asymmetric allenylic alkylation of indanone-derived β-ketoesters can be used to construct stereocenters with excellent enantioselectivity (up to 98% ee) and good diastereoselectivity. mdpi.com

These methods typically involve the use of a chiral catalyst system to control the formation of new stereocenters during the construction of the indanone ring. Although not directly applicable to the synthesis of the achiral target compound, these advanced techniques are vital for producing its chiral analogues, where biological activity or specific physical properties are dependent on stereochemistry.

Catalytic and Green Chemistry Approaches in 2-Indanone Synthesis

Modern synthetic chemistry places a strong emphasis on sustainability, favoring catalytic methods and green reaction conditions to minimize waste and environmental impact. The synthesis of indanones has benefited significantly from these approaches.

Transition Metal-Catalyzed Coupling Reactions in Indanone Construction

Transition metal catalysis is a cornerstone of modern indanone synthesis, enabling a wide range of C-C bond-forming reactions to construct the indanone core with high efficiency and selectivity. d-nb.info Various metals have been employed, each offering unique reactivity.

Palladium (Pd): Palladium catalysts are widely used for carbonylative cyclization of unsaturated aryl iodides and for Suzuki-Miyaura cross-coupling reactions to functionalize pre-existing bromo-indanones. organic-chemistry.orgresearchgate.net

Rhodium (Rh): Rhodium catalysts are effective in tandem reactions for synthesizing 2,3-disubstituted indanones and in reactions involving C-H activation. organic-chemistry.orgacs.org

Ruthenium (Ru): Ruthenium catalysts can be used for tandem coupling and cyclization reactions and for the cyclization of electron-rich 2-alkyl-1-ethynylbenzene derivatives. organic-chemistry.org

Nickel (Ni): Nickel-catalyzed reductive cyclization of enones provides a route to indanones with high enantiomeric induction. organic-chemistry.org

Iridium (Ir): Iridium-catalyzed alkylation of ketones with alcohols presents a one-step method for accessing cyclic ketones like indanones. organic-chemistry.org

These catalytic cycles often involve steps such as oxidative addition, C-H activation, migratory insertion, and reductive elimination to build the fused ring system.

Metal CatalystReaction TypeApplication in Indanone SynthesisReference
Palladium (Pd) Carbonylative Cyclization, Suzuki CouplingConstruction of the indanone core, Arylation at the 5-position organic-chemistry.orgresearchgate.net
Rhodium (Rh) Tandem Carbocyclization, C-H ActivationSynthesis of 2,3-disubstituted indanones organic-chemistry.orgacs.org
Ruthenium (Ru) Tandem Coupling/CyclizationSynthesis of structurally diverse indanones organic-chemistry.org
Nickel (Ni) Reductive CyclizationEnantioselective synthesis of indanones organic-chemistry.org
Iridium (Ir) Ketone AlkylationOne-step access to cyclic ketones organic-chemistry.org

Sustainable Solvent and Reagent Selection for Enhanced Efficiency

Green chemistry principles guide the selection of solvents and reagents to improve the safety and environmental profile of chemical processes. In indanone synthesis, significant progress has been made in replacing hazardous solvents with more benign alternatives.

Water has been successfully used as the sole solvent in the rhodium-catalyzed one-pot synthesis of 2,3-disubstituted indanones, offering a mild, sustainable, and ligand-free approach. acs.orgorganic-chemistry.org Another example is the use of 4-methyltetrahydropyran (4-MeTHP), a green solvent, in the Nazarov cyclization of chalcones to produce indanones. preprints.org This method avoids harmful solvents and simplifies the work-up procedure. preprints.org

Beyond solvents, the use of environmentally benign catalysts is also a key aspect. For instance, L-proline, an amino acid, can serve as an efficient and metal-free catalyst for the intramolecular hydroacylation of 2-vinylbenzaldehyde (B1595024) to form indanones, providing a greener synthetic pathway. rsc.org

Purification and Isolation Techniques for Highly Substituted Indanones

The purification and isolation of the final product are critical steps to ensure high purity, which is essential for subsequent applications. For highly substituted, often crystalline, indanones like the target compound, a combination of chromatographic and crystallization techniques is typically employed.

Column Chromatography is the most common method for purifying indanone derivatives. researchgate.netpreprints.org Silica (B1680970) gel is the standard stationary phase, and a mobile phase consisting of a mixture of non-polar and polar solvents, such as hexane (B92381) and ethyl acetate, is used to elute the compounds. researchgate.netpreprints.org The polarity of the solvent mixture is adjusted to achieve optimal separation of the desired product from byproducts and unreacted starting materials.

Crystallization or recrystallization is an effective technique for purifying solid compounds. google.com After chromatographic purification, the product-containing fractions are combined, the solvent is evaporated, and the resulting solid is dissolved in a minimal amount of a suitable hot solvent or solvent mixture. Upon cooling, the purified compound crystallizes out of the solution, leaving impurities behind. For instance, photobrominated indanone derivatives have been purified by fractional crystallization from chloroform. tubitak.gov.tr In some cases, simple filtration through a pad of silica gel can be sufficient to remove major impurities before final purification. google.com

Chemical Reactivity and Transformations of 5 Bromo 1,1,3,3 Tetramethyl 2 Indanone

Reactivity Profile of the Carbonyl Moiety in 2-Indanones

The carbonyl group in 2-indanones is a site of rich chemical reactivity, participating in a variety of transformations typical of ketones. However, in the case of 5-Bromo-1,1,3,3-tetramethyl-2-indanone, these reactions are profoundly influenced by the steric bulk of the adjacent gem-dimethyl groups.

Nucleophilic Addition Reactions and Their Steric Influence from Tetramethyl Groups

Nucleophilic addition is a fundamental reaction of ketones, where a nucleophile attacks the electrophilic carbonyl carbon. libretexts.orgmasterorganicchemistry.com This attack leads to the formation of a tetrahedral alkoxide intermediate, which is then typically protonated to yield an alcohol. libretexts.org The rate and feasibility of this reaction are sensitive to both electronic and steric factors. masterorganicchemistry.com

In this compound, the carbonyl carbon is flanked by two quaternary carbons, each bearing two methyl groups. This arrangement creates a highly congested environment, significantly hindering the approach of nucleophiles. libretexts.org Compared to a less substituted ketone, the activation energy for the nucleophilic attack is considerably higher due to steric repulsion between the incoming nucleophile and the bulky tetramethyl framework. nih.gov

Consequently, reactions with large or sterically demanding nucleophiles, such as Grignard reagents or bulky organolithiums, are expected to be slow or may not proceed at all. Smaller, more reactive nucleophiles like hydride reagents (e.g., from sodium borohydride) or cyanide may still react, but likely require more forcing conditions (higher temperatures, longer reaction times) than for sterically unhindered ketones. The steric hindrance not only affects the reaction rate but can also influence the stereochemical outcome if a chiral center is formed. libretexts.org

Keto-Enol Tautomerism and Enolate Chemistry

Like other ketones with α-hydrogens, 2-indanones can exist in equilibrium with their enol tautomers. masterorganicchemistry.com This keto-enol tautomerism involves the migration of a proton from the α-carbon to the carbonyl oxygen, with a concurrent shift of the pi-bond from the C=O to the C=C bond. masterorganicchemistry.comfrontiersin.org For most simple ketones, the equilibrium heavily favors the keto form due to the greater strength of the C=O double bond compared to the C=C double bond. masterorganicchemistry.com

However, steric hindrance around the carbonyl group, as seen in this compound, can shift the equilibrium more towards the enol form than in less hindered ketones. fiveable.me The relief of steric strain in the transition from the sp2-hybridized keto form to the enol form can be a contributing factor. The formation of the enol or the corresponding enolate (by deprotonation with a base) is crucial for reactions at the α-carbon, such as alkylation or aldol (B89426) condensation.

The formation of an enolate from 1,1,3,3-tetramethyl-2-indanone would require a strong, sterically hindered base (like lithium diisopropylamide, LDA) to overcome the steric crowding at the α-carbon. chemistrysteps.com Once formed, the enolate is a powerful nucleophile, but subsequent reactions with electrophiles would again be subject to the significant steric hindrance imposed by the tetramethyl groups.

Reduction and Oxidation Reactions of the Ketone Functionality

The ketone functionality of this compound can be reduced to a secondary alcohol. This is typically achieved using hydride-based reducing agents.

Reduction to Alcohol: Reagents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce the carbonyl group to a hydroxyl group, forming 5-bromo-1,1,3,3-tetramethyl-2-indanol. Due to the steric hindrance, LiAlH₄, being the more reactive agent, would likely be more effective than NaBH₄. The approach of the hydride nucleophile is still subject to the steric constraints of the tetramethyl groups.

The oxidation of the 2-indanone (B58226) core is less common as it is already in a relatively high oxidation state. Strong oxidizing agents under harsh conditions could potentially cleave the ring system. For instance, Baeyer-Villiger oxidation, which converts ketones to esters, is a possible transformation. This reaction involves the insertion of an oxygen atom between the carbonyl carbon and one of the adjacent α-carbons. The outcome of such a reaction on this specific substrate would depend on the migratory aptitude of the sterically hindered α-carbons.

Reactions Involving the Aromatic Bromine Substituent

The bromine atom attached to the aromatic ring of this compound serves as a versatile handle for forming new carbon-carbon and carbon-heteroatom bonds, primarily through palladium-catalyzed cross-coupling reactions.

Palladium-Catalyzed Cross-Coupling Reactions (Suzuki, Heck, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of aryl halides. nobelprize.orgnih.gov The bromine atom in the 5-position of the indanone is well-suited for these transformations. While specific studies on this compound are not widely reported, extensive research on the closely related 5-bromo-1-indanone (B130187) provides a strong basis for predicting its reactivity. researchgate.net

Suzuki Reaction: The Suzuki-Miyaura coupling involves the reaction of an aryl halide with an organoboron compound (like a boronic acid or ester) in the presence of a palladium catalyst and a base. researchgate.net This reaction is highly effective for forming new C-C bonds. Studies on 5-bromo-1-indanone have shown successful coupling with various arylboronic acids to yield 5-aryl-1-indanone derivatives. researchgate.net It is expected that this compound would undergo similar reactions, providing access to a wide range of 5-aryl substituted tetramethyl-indanones.

Heck Reaction: The Heck reaction couples an aryl halide with an alkene to form a substituted alkene, under the influence of a palladium catalyst and a base. organic-chemistry.orgwikipedia.org This reaction is a reliable method for C-C bond formation and vinylation of aryl halides. Aryl bromides are common substrates for this reaction, and it is anticipated that this compound would react with various alkenes under standard Heck conditions. researchgate.netacs.org

Sonogashira Reaction: This reaction creates a C-C bond between an aryl halide and a terminal alkyne, using a palladium catalyst and a copper(I) co-catalyst. wikipedia.org The Sonogashira coupling is a premier method for synthesizing arylalkynes. The bromo-indanone scaffold is a suitable substrate for this transformation, allowing for the introduction of various alkynyl groups at the 5-position. researchgate.net

Buchwald-Hartwig Amination: This reaction forms a carbon-nitrogen bond between an aryl halide and an amine, catalyzed by a palladium complex with specialized phosphine (B1218219) ligands. wikipedia.org It is a powerful method for synthesizing arylamines. Given the general success of Buchwald-Hartwig amination with aryl bromides, this compound is expected to couple with a variety of primary and secondary amines to produce 5-amino-1,1,3,3-tetramethyl-2-indanone derivatives. researchgate.netnih.gov

Table 1: Overview of Palladium-Catalyzed Cross-Coupling Reactions

Reaction NameCoupling PartnerBond FormedTypical Catalyst System
SuzukiOrganoboron Compound (e.g., R-B(OH)₂)Aryl-CarbonPd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., K₂CO₃)
HeckAlkene (e.g., R-CH=CH₂)Aryl-VinylPd catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N)
SonogashiraTerminal Alkyne (e.g., R-C≡CH)Aryl-AlkynylPd catalyst, Cu(I) co-catalyst, Base (e.g., amine)
Buchwald-HartwigAmine (e.g., R₂NH)Aryl-NitrogenPd catalyst, Phosphine ligand, Base (e.g., NaOtBu)

Nucleophilic Aromatic Substitution Pathways

Nucleophilic aromatic substitution (SNAr) is a reaction in which a nucleophile displaces a leaving group on an aromatic ring. chemistrysteps.com Unlike SN1 and SN2 reactions, the SNAr mechanism typically requires the presence of strong electron-withdrawing groups (such as -NO₂, -CN, or -C=O) positioned ortho or para to the leaving group. wikipedia.orgmasterorganicchemistry.com These groups are necessary to stabilize the negatively charged intermediate (Meisenheimer complex) that forms during the reaction. wikipedia.org

In this compound, the carbonyl group is an electron-withdrawing group. However, it is located meta to the bromine atom. In the meta position, the carbonyl group cannot effectively stabilize the negative charge of the Meisenheimer complex through resonance. masterorganicchemistry.com Furthermore, the four methyl groups on the indanone ring are electron-donating, which further deactivates the aromatic ring towards nucleophilic attack by increasing its electron density.

Due to the absence of ortho/para electron-withdrawing activators and the presence of electron-donating alkyl groups, the SNAr pathway for this compound is highly disfavored. nih.gov Reaction with nucleophiles under typical SNAr conditions is not expected to occur. Alternative, more forceful mechanisms like the benzyne (B1209423) pathway, which requires extremely strong bases, would also be unlikely under standard laboratory conditions. Therefore, functionalization at the 5-position is almost exclusively achieved via the transition-metal-catalyzed methods described previously.

Organometallic Intermediates from Halogen-Metal Exchange

A fundamental transformation of the this compound scaffold involves the conversion of the carbon-bromine bond into a carbon-metal bond. This halogen-metal exchange reaction transforms the electrophilic aryl halide into a potent nucleophilic or organometallic species, opening avenues for a wide range of carbon-carbon and carbon-heteroatom bond formations. wikipedia.org

The reaction is typically performed at low temperatures to prevent side reactions. tcnj.edu Reagents like alkyllithiums (e.g., n-butyllithium or t-butyllithium) or Grignard reagents are commonly employed. The rate of exchange generally follows the trend I > Br > Cl, making the bromo-substituent well-suited for this transformation. wikipedia.org The resulting organometallic intermediate, either an aryllithium or an aryl Grignard reagent, can then be quenched with various electrophiles. tcnj.edunih.gov

Table 1: Potential Halogen-Metal Exchange Reactions and Subsequent Electrophilic Quenching

Reagent Sequence Organometallic Intermediate Electrophile (E+) Product Type
1. n-BuLi, THF, -78 °C 5-Lithio-1,1,3,3-tetramethyl-2-indanone H₂O 1,1,3,3-Tetramethyl-2-indanone
2. E+
1. Mg, THF 5-(Bromomagnesio)-1,1,3,3-tetramethyl-2-indanone CO₂ then H₃O⁺ 1,1,3,3-Tetramethyl-2-oxoindane-5-carboxylic acid
2. E+
1. n-BuLi, THF, -78 °C 5-Lithio-1,1,3,3-tetramethyl-2-indanone DMF 1,1,3,3-Tetramethyl-2-oxoindane-5-carbaldehyde
2. E+
1. Mg, THF 5-(Bromomagnesio)-1,1,3,3-tetramethyl-2-indanone R-CHO (Aldehyde) 5-(Hydroxy(R)methyl)-1,1,3,3-tetramethyl-2-indanone

This strategy provides a powerful method for introducing functional groups specifically at the 5-position of the indanone core, which is not readily achieved by direct electrophilic aromatic substitution due to the directing effects of the existing substituents.

Reactivity of the Tetramethylated Cyclopentanone (B42830) Ring

The cyclopentanone ring, featuring two gem-dimethyl groups at the α-positions relative to the carbonyl, exhibits unique reactivity due to severe steric hindrance and the absence of α-protons. This structure prevents typical enolization-based reactions at the α-carbon, such as aldol condensations, and influences the feasibility of rearrangements and cycloadditions.

Pericyclic Reactions and Rearrangements

While many pericyclic reactions require specific conjugated π-systems not present in the parent molecule, certain skeletal rearrangements of the cyclopentanone ring can be considered. The most relevant, though likely challenging, is the Favorskii rearrangement. This reaction typically occurs in α-halo ketones with an abstractable α'-proton, proceeding through a cyclopropanone (B1606653) intermediate to yield a ring-contracted carboxylic acid derivative. wikipedia.orgnrochemistry.com

In the case of this compound, the molecule lacks α-protons, seemingly precluding the standard cyclopropanone mechanism which requires enolate formation. ddugu.ac.in However, an alternative pathway, sometimes called the quasi-Favorskii rearrangement, can occur in systems without α-hydrogens. wikipedia.org This mechanism involves nucleophilic attack at the carbonyl carbon, followed by a concerted collapse of the tetrahedral intermediate and migration of a neighboring carbon to displace the halide. For this specific substrate, if a halogen were present at the 1 or 3 position, treatment with a base like sodium methoxide (B1231860) could theoretically induce a ring contraction. However, given the stability of the existing structure, such a rearrangement would require harsh conditions and has not been specifically documented for this compound.

Functional Group Interconversions on this compound

The two primary functional groups, the aryl bromide and the ketone, can be selectively transformed to generate a diverse library of derivatives.

The bromo group is an excellent handle for transition-metal-catalyzed cross-coupling reactions. The Suzuki-Miyaura coupling, for instance, allows for the formation of a C-C bond by reacting the aryl bromide with an organoboron species in the presence of a palladium catalyst and a base. organic-chemistry.org This method is highly versatile for creating biaryl structures or introducing alkyl, alkenyl, or alkynyl substituents at the 5-position.

The ketone group can undergo a variety of classical transformations.

Reduction: The carbonyl can be reduced to a secondary alcohol using hydride reagents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).

Reductive Amination: In the presence of an amine and a reducing agent (e.g., sodium cyanoborohydride), the ketone can be converted into a secondary or tertiary amine.

Wittig Reaction: Reaction with a phosphonium (B103445) ylide converts the carbonyl group into a carbon-carbon double bond, forming an exocyclic alkene.

Baeyer-Villiger Oxidation: Oxidation with a peroxy acid (e.g., m-CPBA) could theoretically insert an oxygen atom adjacent to the carbonyl group, forming a lactone. The regioselectivity would be influenced by the migratory aptitude of the adjacent quaternary and aromatic carbons.

Table 2: Summary of Potential Functional Group Interconversions

Functional Group Reaction Type Reagents Resulting Functional Group
Aryl Bromide Suzuki Coupling R-B(OH)₂, Pd catalyst, Base Aryl, Alkyl, etc.
Aryl Bromide Sonogashira Coupling Terminal alkyne, Pd/Cu catalyst, Base Alkynyl
Aryl Bromide Buchwald-Hartwig Amination R₂NH, Pd catalyst, Base Aryl Amine
Aryl Bromide Heck Coupling Alkene, Pd catalyst, Base Alkenyl
Ketone Reduction NaBH₄ or LiAlH₄ Secondary Alcohol
Ketone Wittig Reaction Ph₃P=CHR (Ylide) Exocyclic Alkene

Mechanistic Studies of Key Reactions of this compound

While specific mechanistic studies for reactions involving this compound are not available, the mechanisms of its principal transformations are well-established in the broader chemical literature.

Mechanism of Halogen-Metal Exchange: The reaction between an aryl bromide and an alkyllithium reagent is believed to proceed through the formation of an "ate" complex. The nucleophilic alkyl group from the organolithium attacks the bromine atom, forming a transient, hypervalent bromine intermediate. This complex then collapses, expelling the more stable carbanion to generate the new aryllithium species and the corresponding alkyl bromide. The equilibrium of the reaction is driven by the formation of the more stable organolithium reagent.

Mechanism of the Suzuki-Miyaura Coupling: The catalytic cycle for the Suzuki reaction is a cornerstone of organometallic chemistry and is understood to involve three main steps: libretexts.orgnih.gov

Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-bromine bond of the indanone substrate, forming a Pd(II) complex. This is often the rate-determining step. libretexts.org

Transmetalation: The organic group from the activated organoboron reagent (typically a boronate anion formed by the reaction of the boronic acid with the base) is transferred to the palladium center, displacing the halide. wikipedia.org

Reductive Elimination: The two organic groups on the palladium complex couple and are eliminated from the metal center, forming the new C-C bond of the final product and regenerating the Pd(0) catalyst, which re-enters the catalytic cycle. nih.gov

Advanced Spectroscopic and Structural Elucidation of 5 Bromo 1,1,3,3 Tetramethyl 2 Indanone and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. For 5-Bromo-1,1,3,3-tetramethyl-2-indanone, a combination of one-dimensional and two-dimensional NMR techniques would provide a complete picture of the atomic connectivity and spatial arrangement.

Proton NMR (¹H NMR) for Proton Environment Analysis

The ¹H NMR spectrum of this compound is expected to be relatively simple, reflecting the high degree of symmetry in the molecule. Two distinct regions of signals are anticipated: the aromatic region and the aliphatic region.

Aromatic Region (δ 7.0-8.0 ppm): The bromo-substituted benzene (B151609) ring contains three protons. The proton at position 4 (H-4), situated between the bromine atom and a quaternary carbon, would likely appear as a doublet. The proton at position 6 (H-6), adjacent to the bromine, would be expected to appear as a doublet of doublets. The proton at position 7 (H-7) would likely present as a doublet.

Aliphatic Region (δ 1.0-1.5 ppm): The four methyl groups attached to the quaternary carbons at positions 1 and 3 are chemically equivalent due to the molecule's symmetry. These twelve protons would give rise to a single, sharp singlet, integrating to 12 protons.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~ 7.6d1HH-4
~ 7.4dd1HH-6
~ 7.2d1HH-7
~ 1.3s12H4 x CH₃

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Characterization

The ¹³C NMR spectrum provides information about the carbon framework of the molecule. Due to symmetry, fewer than the total 13 carbon atoms will be observed. The spectrum is expected to show signals corresponding to the carbonyl carbon, aromatic carbons, and aliphatic carbons.

Carbonyl Carbon: A single signal for the ketone (C=O) group is expected in the highly deshielded region, typically around δ 200-220 ppm.

Aromatic Carbons: Six distinct signals are anticipated for the aromatic carbons. The carbon atom bonded to the bromine (C-5) would be found in the typical range for halogenated aromatic carbons. The other aromatic carbons (C-4, C-6, C-7, C-3a, C-7a) would appear in the δ 120-150 ppm range.

Aliphatic Carbons: The spectrum would show a signal for the two equivalent quaternary carbons (C-1 and C-3) and a single signal for the four equivalent methyl carbons.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Carbon TypeAssignment
~ 215Quaternary (C=O)C-2
~ 148QuaternaryC-7a
~ 145QuaternaryC-3a
~ 135Methine (CH)C-6
~ 130Methine (CH)C-4
~ 125Methine (CH)C-7
~ 122Quaternary (C-Br)C-5
~ 50QuaternaryC-1, C-3
~ 25Methyl (CH₃)4 x CH₃

Two-Dimensional NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Spatial Relationships

To unambiguously assign all proton and carbon signals and confirm the molecular structure, a suite of 2D NMR experiments would be employed.

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings. In the aromatic region, correlations would be observed between adjacent protons (e.g., H-6 with H-7 and H-4 with H-6), confirming their connectivity on the benzene ring.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would definitively link the aromatic proton signals to their corresponding carbon signals and the methyl proton singlet to the methyl carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is a crucial experiment for establishing long-range (2-3 bond) correlations. Key expected correlations would include the methyl protons to the quaternary carbons (C-1 and C-3) and the carbonyl carbon (C-2). Aromatic protons would show correlations to neighboring and quaternary aromatic carbons, helping to piece together the entire molecular puzzle.

NOESY (Nuclear Overhauser Effect Spectroscopy): This technique provides information about the spatial proximity of protons. A NOESY spectrum would be expected to show correlations between the methyl protons and the aromatic proton at position 7, confirming their close spatial relationship.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination

High-resolution mass spectrometry is essential for determining the exact molecular formula of a compound. For this compound (C₁₃H₁₅BrO), HRMS would provide a highly accurate mass measurement. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the mass spectrum would exhibit a characteristic isotopic pattern for the molecular ion peak (M⁺) and bromine-containing fragments. There would be two peaks of almost equal intensity separated by two mass units (M⁺ and M+2). The precise mass of the monoisotopic molecular ion (containing ⁷⁹Br) would be calculated and compared to the experimental value to confirm the elemental composition.

Vibrational Spectroscopy (FT-IR, Raman) for Characteristic Functional Group Identification

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

FT-IR Spectroscopy: The FT-IR spectrum would be dominated by a strong, sharp absorption band corresponding to the carbonyl (C=O) stretch of the ketone group, expected in the range of 1700-1725 cm⁻¹. Other significant peaks would include C-H stretching vibrations for the aromatic and aliphatic (methyl) groups just above and below 3000 cm⁻¹, respectively. C-C stretching vibrations within the aromatic ring would appear in the 1450-1600 cm⁻¹ region. The C-Br stretching vibration is expected at lower wavenumbers, typically in the 500-650 cm⁻¹ range.

Raman Spectroscopy: Raman spectroscopy would provide complementary information. The C=O stretch would also be visible, though potentially weaker than in the IR spectrum. The symmetric vibrations of the aromatic ring and the C-C backbone of the indanone structure would likely produce strong signals.

Table 3: Predicted Vibrational Spectroscopy Data for this compound

Wavenumber (cm⁻¹)Vibration Type
3100-3000Aromatic C-H Stretch
2990-2850Aliphatic C-H Stretch
1725-1700Ketone C=O Stretch
1600-1450Aromatic C=C Stretch
650-500C-Br Stretch

Single Crystal X-ray Diffraction for Definitive Solid-State Structure and Stereochemistry

Should a suitable single crystal of this compound be grown, single-crystal X-ray diffraction would provide the ultimate, unambiguous proof of its molecular structure. This powerful technique would yield a three-dimensional model of the molecule as it exists in the solid state. The resulting data would provide precise measurements of all bond lengths, bond angles, and torsion angles. Furthermore, it would reveal the packing arrangement of the molecules in the crystal lattice and identify any significant intermolecular interactions, such as halogen bonding or van der Waals forces, that dictate the solid-state architecture.

Electronic Absorption and Emission Spectroscopy (UV-Vis, Fluorescence) for Electronic Transitions and Conjugation

Electronic absorption (UV-Vis) and fluorescence spectroscopy are powerful tools for investigating the electronic transitions and extent of conjugation within a molecule. For a compound like this compound, the UV-Vis spectrum is expected to reveal absorptions corresponding to π→π* and n→π* transitions. The benzene ring fused to the cyclopentanone (B42830) core constitutes the principal chromophore.

Fluorescence spectroscopy provides insights into the de-excitation pathways of electronically excited molecules. Following absorption of light, the molecule can relax to its ground state by emitting a photon. The fluorescence emission spectrum is typically red-shifted (longer wavelength) compared to the absorption spectrum. The fluorescence quantum yield and lifetime are key parameters that describe the efficiency and dynamics of the emission process. For this compound, the presence of the heavy bromine atom could potentially influence the fluorescence properties through the heavy-atom effect, which can enhance intersystem crossing to the triplet state and thus quench fluorescence.

Currently, there is a lack of specific experimental data in the scientific literature for the UV-Vis and fluorescence spectra of this compound. The hypothetical spectroscopic data presented in the table below is based on general principles and data for structurally related indanone derivatives.

CompoundSolventλmax (nm) (Transition)Molar Absorptivity (ε) (M-1cm-1)Emission λmax (nm)Quantum Yield (ΦF)
This compoundData Not AvailableData Not AvailableData Not AvailableData Not AvailableData Not Available

Circular Dichroism (CD) Spectroscopy for Chiral Indanone Analysis (if applicable)

Circular Dichroism (CD) spectroscopy is an essential technique for the analysis of chiral molecules. It measures the differential absorption of left and right circularly polarized light. For CD spectroscopy to be applicable to this compound, the molecule would need to be chiral. The parent compound, this compound, is itself achiral as it possesses a plane of symmetry.

However, if derivatives of this compound were synthesized in an enantiomerically pure or enriched form, CD spectroscopy would be an invaluable tool for their stereochemical characterization. For instance, the introduction of a chiral substituent or the resolution of a racemic mixture of a chiral derivative would yield samples suitable for CD analysis.

The CD spectrum of a chiral indanone derivative would exhibit Cotton effects, which are characteristic positive or negative peaks corresponding to the electronic transitions observed in the UV-Vis spectrum. The sign and magnitude of these Cotton effects are directly related to the absolute configuration of the stereocenters in the molecule.

As with electronic absorption and emission data, there is currently no published research on the circular dichroism of chiral derivatives of this compound. Future studies involving the synthesis and resolution of chiral derivatives would be necessary to explore their chiroptical properties.

Chiral Derivative of this compoundSolventλ (nm) [Δε (M-1cm-1)]Assignment
Data Not AvailableData Not AvailableData Not AvailableData Not Available

Computational and Theoretical Studies of 5 Bromo 1,1,3,3 Tetramethyl 2 Indanone

Density Functional Theory (DFT) Calculations for Molecular Geometry and Electronic Structure

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency. It is particularly well-suited for studying the electronic structure and geometry of organic molecules like indanone derivatives. nih.gov

The first step in most computational studies is to determine the molecule's most stable three-dimensional structure, known as the ground state geometry. This is achieved through a process called geometry optimization. Using DFT methods, such as the B3LYP functional combined with a suitable basis set (e.g., 6-311G**), the total energy of the molecule is calculated for various atomic arrangements. The optimization algorithm systematically adjusts bond lengths, bond angles, and dihedral angles to find the configuration with the minimum possible energy.

Table 1: Conceptual Data from Geometry Optimization This table is illustrative of the type of data obtained from a DFT geometry optimization. Specific values for 5-Bromo-1,1,3,3-tetramethyl-2-indanone are not available in the cited literature.

Parameter Description Expected Information
Bond Lengths (Å) The equilibrium distance between the nuclei of two bonded atoms. Provides insight into bond order (single, double, triple) and strength. For example, the C=O bond of the ketone group would be significantly shorter than C-C single bonds.
Bond Angles (°) The angle formed between three connected atoms. Defines the molecule's shape and reveals any strain. The angles around the sp³ hybridized carbons bearing the methyl groups would be expected to be near 109.5°.
Dihedral Angles (°) The angle between two planes, each defined by three atoms. Describes the conformation of the molecule, particularly the twist or pucker of the five-membered ring relative to the benzene (B151609) ring.

| Total Energy (Hartrees) | The calculated total electronic energy of the molecule in its optimized state. | Represents the molecule's stability; it is the primary value minimized during the optimization process. |

Frontier Molecular Orbital (FMO) theory is a fundamental concept used to explain and predict chemical reactivity. researchgate.netyoutube.com It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com

The HOMO is the outermost orbital containing electrons and acts as an electron donor, while the LUMO is the innermost empty orbital and acts as an electron acceptor. researchgate.net The energy of the HOMO is related to the molecule's ionization potential, and the LUMO energy is related to its electron affinity. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. researchgate.net A large gap implies high stability, whereas a small gap suggests the molecule is more reactive.

For this compound, a DFT calculation would map the distribution of these orbitals. It is anticipated that the HOMO would be primarily located on the electron-rich aromatic ring and the lone pairs of the bromine atom. The LUMO is expected to be centered on the electrophilic carbonyl group (C=O). This distribution indicates that the molecule would likely accept electrons at the carbonyl carbon in reactions with nucleophiles and donate electrons from its aromatic system in reactions with electrophiles.

Table 2: Key Concepts in Frontier Molecular Orbital Analysis

Orbital/Concept Description Significance for Reactivity
HOMO Highest Occupied Molecular Orbital. The outermost orbital containing electrons. Represents the ability to donate electrons. The site of electrophilic attack.
LUMO Lowest Unoccupied Molecular Orbital. The lowest energy orbital available to accept electrons. Represents the ability to accept electrons. The site of nucleophilic attack.

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | A large gap indicates high stability and low reactivity. A small gap suggests higher reactivity and that the molecule is more easily excited. |

An Electrostatic Potential Surface (EPS) map, also known as a Molecular Electrostatic Potential (MEP) map, is a visual representation of the charge distribution across a molecule's surface. mdpi.com It is a valuable tool for predicting how molecules will interact. scispace.com The map is color-coded to indicate different regions of electrostatic potential:

Red: Indicates regions of high electron density and negative electrostatic potential, such as those around lone pairs of electronegative atoms. These are sites prone to electrophilic attack. researchgate.net

Blue: Indicates regions of low electron density and positive electrostatic potential, typically around hydrogen atoms bonded to electronegative atoms or other electron-deficient centers. These are sites prone to nucleophilic attack. researchgate.net

Green/Yellow: Indicates regions of neutral or intermediate potential.

Ab Initio and Semi-Empirical Methods for Mechanistic Insights

While DFT is excellent for ground-state properties, understanding how a reaction proceeds from reactants to products requires studying the entire reaction pathway, including high-energy transition states. Ab initio and semi-empirical methods are employed for these more complex mechanistic investigations. uctm.edu

A chemical reaction proceeds along a reaction coordinate that connects reactants and products through a maximum energy point known as the transition state. e3s-conferences.org Locating and characterizing this transition state is crucial for confirming a proposed reaction mechanism. Computational methods can search the potential energy surface for these "saddle points." e3s-conferences.org

For this compound, these calculations could be used to explore various potential reactions. For instance, the mechanism of nucleophilic addition to the carbonyl group could be elucidated by identifying the transition state structure as the nucleophile approaches the carbonyl carbon. The calculations would reveal whether the reaction occurs in a single step or through multiple steps involving intermediates.

Once the energies of the reactants, transition state(s), and products have been calculated, the activation energy (Ea) for the reaction can be determined. The activation energy is the energy difference between the reactants and the transition state. This value is fundamentally important as it governs the rate of the reaction.

A high activation energy implies a slow reaction, as fewer molecules will have sufficient energy to overcome the barrier. Conversely, a low activation energy indicates a faster reaction. By calculating these energies, chemists can theoretically predict reaction outcomes and compare the feasibility of different reaction pathways without performing laboratory experiments. While such calculations are computationally demanding, they provide invaluable quantitative data on the kinetics of chemical transformations involving this compound.

Molecular Dynamics (MD) Simulations for Conformational Landscape and Solution Behavior

Molecular dynamics (MD) simulations serve as a powerful computational microscope to explore the dynamic nature of molecules over time. For this compound, MD simulations would reveal its conformational landscape—the collection of stable three-dimensional shapes the molecule can adopt—and its behavior when dissolved in a solvent.

The simulation process begins with an initial 3D structure of the molecule, which is then subjected to energy minimization to find a stable starting point. mdpi.com A "force field," which is a set of parameters describing the potential energy of the atoms and bonds, is chosen to govern the interactions within the molecule and with its surroundings. The simulation then calculates the forces acting on each atom and uses the laws of motion to predict their positions and velocities a short time step into the future. mdpi.com Repeating this process millions of times generates a trajectory that maps the molecule's movements and conformational changes.

For an indanone derivative, a key area of interest is the flexibility of the five-membered ring and the orientation of the substituents. A study on 5,6-dimethoxy-1-indanone (B192829), for instance, utilized Density Functional Theory (DFT) to determine its stable conformation. nih.gov Similarly, MD simulations for this compound would identify the preferred puckering of the indanone core and the rotational positions of the methyl groups.

Table 1: Representative Parameters for a Hypothetical MD Simulation of this compound

Parameter Example Value/Method Purpose
Force Field AMBER, CHARMM, or GROMOS Defines the potential energy function for atomic interactions.
Solvent Model TIP3P (for water) or explicit solvent box Represents the solution environment.
Ensemble NVT (Canonical) or NPT (Isothermal-Isobaric) Controls thermodynamic variables like temperature and pressure.
Simulation Time 100-500 nanoseconds Duration of the simulation to ensure adequate sampling of conformations.
Time Step 2 femtoseconds The interval between calculations of atomic positions and velocities.

| Analysis | RMSD, RMSF, Dihedral Angle Analysis | Quantifies conformational stability, atomic fluctuations, and specific structural changes. |

Prediction of Spectroscopic Parameters from First Principles

First-principles calculations, primarily using DFT, are a cornerstone of modern chemistry for predicting spectroscopic properties with high accuracy before a compound is synthesized or analyzed experimentally. psi-k.netrsc.org These methods solve the electronic structure of a molecule to derive properties like NMR chemical shifts, infrared (IR) vibrational frequencies, and UV-Visible electronic transitions.

For this compound, DFT calculations would begin by optimizing the molecule's geometry to find its lowest energy structure. Using this optimized structure, various spectroscopic parameters can be calculated. Theoretical studies on related molecules like 5,6-dimethoxy-1-indanone have successfully used DFT to analyze their vibrational (FTIR and FT-Raman), NMR, and UV-Vis spectra. nih.gov

NMR Spectroscopy: The magnetic shielding tensors for each nucleus (e.g., ¹H, ¹³C) can be calculated. These values are then converted into chemical shifts (δ) by referencing them against a standard compound like tetramethylsilane (B1202638) (TMS). This allows for the assignment of peaks in an experimental NMR spectrum. psi-k.net

Vibrational Spectroscopy (IR & Raman): Calculations can determine the vibrational frequencies and intensities corresponding to the stretching and bending of chemical bonds. This theoretical spectrum is invaluable for interpreting experimental IR and Raman spectra.

UV-Visible Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the energies of electronic transitions, which correspond to the absorption of light in the UV-Vis range. This helps in understanding the electronic structure and identifying the chromophores within the molecule.

Table 2: Illustrative Comparison of Predicted vs. Experimental Spectroscopic Data for a Related Indanone Derivative (Note: This data is illustrative and based on general findings for similar compounds, not specifically for this compound)

Nucleus/Mode Predicted Value (DFT/B3LYP/6-311G**) Typical Experimental Value
¹³C NMR (C=O) ~205-215 ppm ~200-210 ppm
¹H NMR (CH₃) ~1.2-1.5 ppm ~1.1-1.4 ppm
IR (C=O Stretch) ~1720-1740 cm⁻¹ ~1700-1725 cm⁻¹

| UV-Vis (λ_max) | ~250-260 nm (π→π), ~290-310 nm (n→π) | ~255 nm, ~300 nm |

Quantitative Structure-Property Relationships (QSPR) for Indanone Derivatives (excluding biological activity)

Quantitative Structure-Property Relationship (QSPR) models are statistical tools that correlate the chemical structure of molecules with their physicochemical properties. researchgate.net These models are built by calculating a set of numerical values, known as molecular descriptors, that encode structural, topological, or electronic features of the molecules.

For a series of indanone derivatives, a QSPR study could be developed to predict properties such as boiling point, solubility, or acidity without needing to perform experimental measurements for every new compound. researchgate.net The process involves:

Dataset Collection: Assembling a set of indanone derivatives with known experimental values for a specific property.

Descriptor Calculation: Using software to calculate hundreds of molecular descriptors for each molecule in the dataset. These can include topological indices (describing connectivity), quantum-chemical descriptors (like dipole moment or orbital energies), and constitutional descriptors (like molecular weight). researchgate.net

Model Development: Employing statistical methods, such as multiple linear regression (MLR), to find a mathematical equation that best relates a small subset of the most relevant descriptors to the property of interest. researchgate.net

Validation: Testing the model's predictive power on a separate set of compounds (the test set) that was not used in its development.

For instance, a QSPR model for ketones was successfully developed to predict their boiling points using a combination of a topological index and three quantum-chemical descriptors, achieving a high correlation coefficient (R² = 0.9907). researchgate.net Another study established a QSPR model to predict the acidities (pKa) of various ketones. researchgate.net Such models are valuable for screening new chemical structures and prioritizing synthetic efforts based on desired physicochemical properties.

Table 3: Example of Descriptors Used in a QSPR Model for Predicting a Physicochemical Property of Ketones

Descriptor Type Descriptor Name Description Predicted Property
Topological Kier & Hall Index (Order 1) Describes molecular size and branching. Boiling Point researchgate.net
Quantum-Chemical Total molecular two-center resonance energy / N_atoms Relates to electronic stability. Boiling Point researchgate.net
Quantum-Chemical Maximum net atomic charge for a C atom Indicates the highest positive charge on a carbon atom. Boiling Point researchgate.net
Constitutional Average valency of a C atom Reflects the average bonding environment of carbon atoms. Boiling Point researchgate.net

| Topological | Connectivity Index (xc3) | Encodes information about branching and atom connectivity. | Acidity (pKa) researchgate.net |

Role As a Synthetic Building Block in Advanced Organic Synthesis

Precursor to Complex Polycyclic Aromatic Hydrocarbons (PAHs) and Heterocycles

The brominated aromatic ring of "5-Bromo-1,1,3,3-tetramethyl-2-indanone" would serve as a key handle for the construction of extended polycyclic aromatic hydrocarbons (PAHs). Through palladium-catalyzed cross-coupling reactions, such as the Suzuki or Stille coupling, various aryl or vinyl groups could be introduced at the 5-position. Subsequent intramolecular cyclization reactions, potentially involving the ketone functionality, could then be employed to build up the polycyclic framework. The tetramethyl substitution would likely influence the regioselectivity of these cyclizations and impact the planarity and solubility of the resulting PAHs.

Similarly, this compound could be a precursor to novel heterocyclic systems. The ketone group could react with various nitrogen, sulfur, or oxygen-containing reagents to form a diverse array of heterocyclic rings fused to the indanone core. The bromine atom could then be used to introduce further complexity into the final molecule.

Scaffold for the Construction of Molecular Probes and Reagents

The indanone scaffold is a known component in the design of fluorescent probes and other molecular imaging agents. The rigid structure of "this compound" would provide a stable platform for the attachment of fluorophores or other signaling moieties. The aryl bromide could be functionalized to introduce these groups, while the ketone could be modified to tune the electronic properties and, consequently, the photophysical characteristics of the probe. The bulky tetramethyl groups could enhance the photostability and quantum yield of such probes by preventing non-radiative decay pathways.

Intermediate in the Synthesis of Ligands for Catalysis

The development of new ligands is crucial for advancing the field of catalysis. "this compound" could serve as a valuable intermediate in the synthesis of novel ligand architectures. The bromine atom could be converted into a variety of coordinating groups, such as phosphines, amines, or N-heterocyclic carbenes. The steric bulk provided by the tetramethyl groups would be a particularly attractive feature, as it could be used to create sterically demanding ligands that can influence the selectivity and activity of metal catalysts. These ligands could find applications in a wide range of catalytic transformations, from cross-coupling reactions to asymmetric synthesis.

Building Block for Novel Organic Materials and Functional Polymers

The rigid and sterically hindered nature of "this compound" would make it an interesting building block for the synthesis of novel organic materials and functional polymers. Polymerization through the aryl bromide, for instance, could lead to polymers with high thermal stability and unique morphological properties. The ketone functionality could be used for post-polymerization modification, allowing for the introduction of various functional groups to tailor the material's properties for specific applications, such as in organic electronics or gas separation membranes.

Applications in Combinatorial Chemistry and Library Synthesis

Combinatorial chemistry aims to rapidly generate large libraries of diverse compounds for high-throughput screening. The multiple reaction sites on "this compound" would make it an ideal scaffold for combinatorial library synthesis. The aryl bromide and the ketone could be independently functionalized with a wide variety of building blocks, leading to a vast array of structurally diverse molecules. This approach would be particularly useful in drug discovery and materials science, where the rapid exploration of chemical space is essential for identifying new leads.

Future Research Directions and Perspectives

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